Product packaging for S-Adenosyl-L-methionine disulfate tosylate(Cat. No.:CAS No. 375798-65-5)

S-Adenosyl-L-methionine disulfate tosylate

Cat. No.: B10765666
CAS No.: 375798-65-5
M. Wt: 766.8 g/mol
InChI Key: XDCFCHNAIMYBAZ-XQVUROGGSA-N
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Description

S-Adenosyl-L-methionine Disulfate Tosylate is a stabilized salt form of the pivotal biological methyl donor, S-adenosylmethionine (SAMe). This compound is critical in numerous biochemical pathways, most notably serving as the primary methyl group donor for methyltransferase enzymes. Its research applications are extensive, spanning the field of epigenetics where it regulates DNA and histone methylation, thereby influencing gene expression patterns. In neuroscience, it is investigated for its role in neurotransmitter synthesis and potential implications in mood disorders. Furthermore, it is essential in studies of cellular metabolism, liver function, and polyamine biosynthesis. The disulfate tosylate salt formulation offers enhanced stability and solubility compared to other salt forms, ensuring reliable performance in experimental settings. This high-purity reagent is indispensable for in vitro assays, enzyme kinetics studies, and as a critical component in cell culture media, providing researchers with a reliable tool to probe the complex mechanisms of methylation and its profound impact on cellular function and disease states.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34N6O16S4 B10765666 S-Adenosyl-L-methionine disulfate tosylate CAS No. 375798-65-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCFCHNAIMYBAZ-XQVUROGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N6O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97540-22-2, 375798-65-5, 375798-66-6
Record name Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5′-deoxy-, sulfate, 4-methylbenzenesulfonate sulfate (1:1:1:1)
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Record name Adenosylmethionine tosylate bis(sulfate)
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Record name S-Adenosyl-L-methionine disulfate tosylate, (S)-
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Record name S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (S)-
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Biosynthesis and Metabolic Cycling of S Adenosyl L Methionine

Enzymatic Formation of S-Adenosyl-L-methionine

The formation of SAM from L-methionine and adenosine (B11128) triphosphate (ATP) is a critical step for numerous metabolic pathways. mdpi.comharvard.eduharvard.edu

Methionine Adenosyltransferase (MAT), also known as S-adenosylmethionine synthetase, is the sole enzyme responsible for the synthesis of SAM. nih.govproteopedia.org In mammals, there are two genes that encode for MAT catalytic subunits, MAT1A and MAT2A, giving rise to different isoforms with distinct tissue distribution and kinetic properties. nih.govnih.gov

MAT1A: This gene is primarily expressed in the adult liver and encodes the α1 catalytic subunit. nih.govresearchgate.net This subunit assembles into two isoenzymes: MAT I (a tetramer) and MAT III (a dimer). researchgate.netamerigoscientific.com These liver-specific isoforms are adapted to handle the large influx of methionine from the diet. researchgate.net

MAT2A: This gene is ubiquitously expressed in non-hepatic tissues. nih.govnih.gov It encodes the α2 catalytic subunit which forms the MAT II isoenzyme. amerigoscientific.com

MAT2B: This gene encodes a regulatory β subunit that interacts with the MAT2A-encoded catalytic subunit, modulating its activity. proteopedia.orgnih.gov

The different isoforms exhibit varying kinetic properties, which allows for the regulation of intracellular SAM levels to meet the specific metabolic needs of different tissues. nih.gov

IsoformGeneCatalytic SubunitOligomeric StatePrimary Tissue Distribution
MAT I MAT1Aα1TetramerAdult Liver
MAT III MAT1Aα1DimerAdult Liver
MAT II MAT2Aα2Dimer/HeterotetramerNon-hepatic tissues, fetal liver

The synthesis of SAM is an energetically costly process that requires ATP. nih.govpnas.org The reaction catalyzed by MAT involves the transfer of the adenosyl group from ATP to the sulfur atom of methionine. nih.gov This is an unusual enzymatic reaction as it utilizes ATP not just for its phosphate (B84403) bond energy, but as a source of the adenosyl moiety. proteopedia.org

This reaction proceeds in two steps that occur within the enzyme's active site. First, the sulfur atom of methionine attacks the C5' atom of the adenosyl group of ATP, forming SAM and tripolyphosphate (PPPi). nih.govamerigoscientific.com Subsequently, the MAT enzyme catalyzes the hydrolysis of PPPi into pyrophosphate (PPi) and inorganic phosphate (Pi). amerigoscientific.comnih.gov The hydrolysis of pyrophosphate provides the thermodynamic driving force for the reaction, ensuring the efficient synthesis of SAM. nih.gov

The synthesis of SAM is tightly regulated to maintain cellular homeostasis. This regulation occurs at multiple levels, including metabolite-driven allosteric control and changes in gene expression. analesranf.comresearchgate.net

Allosteric Regulation: SAM itself can act as a feedback inhibitor of some MAT isoforms, particularly the product of the MAT2A gene, which is sensitive to inhibition by SAM. nih.gov In contrast, the liver-specific MAT III isoform is activated by SAM. analesranf.com This differential regulation allows the liver to continue producing SAM even when levels are high, to support processes like the synthesis of glutathione (B108866) and polyamines. researchgate.net

Transcriptional Regulation: The expression of the MAT genes can be influenced by various factors. For instance, methionine levels have been shown to regulate the expression of MAT genes. researchgate.net Hormones such as glucocorticoids can also play a role in regulating the expression of these genes. researchgate.net The redox state of the cell, particularly the ratio of reduced to oxidized glutathione (GSH/GSSG), can also modulate MAT activity. researchgate.net

The Methionine Cycle and Regeneration of Methionine

The methionine cycle is a crucial metabolic pathway that ensures a continuous supply of methionine for the synthesis of SAM and other essential molecules. researchgate.netregulations.gov

After SAM donates its methyl group in a transmethylation reaction, it is converted to S-adenosylhomocysteine (SAH). nih.govhealthmatters.ioresearchgate.net SAH is a potent inhibitor of most methyltransferase enzymes. healthmatters.iowikipedia.org Therefore, its efficient removal is critical for maintaining ongoing methylation reactions. healthmatters.io

SAH is hydrolyzed in a reversible reaction to form homocysteine and adenosine. wikipedia.orgnih.govresearchgate.net This reaction is catalyzed by the enzyme S-adenosylhomocysteine hydrolase (SAHH). healthmatters.ioresearchgate.net The equilibrium of this reaction favors the synthesis of SAH; however, the reaction proceeds in the direction of hydrolysis in vivo due to the rapid removal of its products, homocysteine and adenosine. healthmatters.ionih.gov

Homocysteine stands at a metabolic crossroads and can be directed into one of two major pathways: transsulfuration for cysteine synthesis or remethylation to regenerate methionine. regulations.govnih.gov The remethylation of homocysteine is a key part of the methionine cycle and is accomplished through two primary pathways. researchgate.netmcw.edu

Methionine Synthase: This ubiquitous enzyme, which requires vitamin B12 as a cofactor, catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, forming methionine and tetrahydrofolate (THF). researchgate.netmcw.edu This pathway is vital for the folate cycle and is the primary remethylation pathway in most tissues. regulations.gov

Betaine-Homocysteine Methyltransferase (BHMT): This enzyme is predominantly found in the liver and kidney. researchgate.net It catalyzes the transfer of a methyl group from betaine (B1666868) (a metabolite of choline) to homocysteine to form methionine and dimethylglycine. regulations.govmcw.edu The BHMT pathway provides an alternative route for homocysteine remethylation, particularly when dietary methionine is high. researchgate.net

These remethylation pathways are crucial for maintaining the pool of methionine available for SAM synthesis, thus completing the methionine cycle. researchgate.net

Methionine Salvage Pathway

The Methionine Salvage Pathway, also known as the Yang Cycle, is a crucial metabolic route that regenerates L-methionine from 5'-methylthioadenosine (MTA). nih.govnormalesup.org MTA is a significant byproduct of cellular reactions that utilize S-Adenosyl-L-methionine (SAM), particularly in the biosynthesis of polyamines and the plant hormone ethylene. ontosight.aiportlandpress.com This pathway is vital for cellular homeostasis as it conserves the metabolically expensive sulfur-containing amino acid, methionine, and prevents the accumulation of MTA, which can act as a potent inhibitor of polyamine synthesis. nih.govresearchgate.net The pathway effectively links polyamine biosynthesis with methionine metabolism, ensuring a continuous supply of methionine for essential cellular processes like protein synthesis and transmethylation reactions. ontosight.aiontosight.ai

The canonical pathway involves a series of sequential enzymatic reactions that convert MTA back to L-methionine. The ribose moiety of MTA provides the carbon backbone for the newly synthesized methionine. normalesup.org While variations exist across different organisms, the core steps are highly conserved in aerobic organisms, from bacteria to humans. nih.govnih.gov

The key enzymatic steps in the aerobic Methionine Salvage Pathway are detailed below.

Table 1: Enzymatic Steps of the Methionine Salvage Pathway

Step Substrate Enzyme Product
1 5'-methylthioadenosine (MTA) MTA phosphorylase (MTAP) 5-methylthioribose-1-phosphate (MTR-1-P) & Adenine
2 5-methylthioribose-1-phosphate (MTR-1-P) MTR-1-P isomerase (MtnA) 5-methylthioribulose-1-phosphate (MTRu-1-P)
3 5-methylthioribulose-1-phosphate (MTRu-1-P) MTRu-1-P dehydratase (MtnB) 2,3-diketo-5-methylthiopentyl-1-phosphate (DK-MTP-1-P)
4 2,3-diketo-5-methylthiopentyl-1-phosphate (DK-MTP-1-P) Enolase-phosphatase (MtnC) Acireductone
5 Acireductone Acireductone dioxygenase (MtnD) 2-keto-4-methylthiobutyrate (KMTB) & Formate

Note: In some bacteria, the first step is a two-enzyme process involving MTA nucleosidase and MTR kinase to produce MTR-1-P. researchgate.netnih.gov

Detailed Research Findings

Recent research has illuminated the critical role of the Methionine Salvage Pathway beyond simple metabolic recycling, linking it to fundamental cellular processes like inflammatory cell death. A key enzyme in this pathway is MTRu-1-P dehydratase, known in humans as APAF1-interacting protein (APIP). researchgate.netpnas.org

A study investigating human genetic diversity discovered that a common single nucleotide polymorphism (SNP) is associated with reduced expression of APIP. pnas.org This reduction in enzyme level was shown to increase caspase-1-mediated inflammatory cell death, or pyroptosis, in response to Salmonella infection. The proposed mechanism involves the accumulation of the enzyme's substrate, 5'-methylthioadenosine (MTA), due to the reduced flux through the salvage pathway. pnas.org This accumulation of MTA appears to enhance the pyroptotic response. pnas.org

Further experiments confirmed the role of APIP in methionine salvage by demonstrating that cells with reduced APIP expression were unable to use MTA as a methionine source for growth. pnas.org Conversely, overexpression of the APIP enzyme led to a significant decrease in intracellular MTA levels. pnas.org These findings establish a direct link between the efficiency of the Methionine Salvage Pathway and the regulation of inflammatory responses, highlighting the broader physiological importance of this metabolic cycle.

Table 2: Summary of Research Findings on APIP in the Methionine Salvage Pathway

Research Focus Key Finding Implication
Human genetic variation in APIP A common SNP is linked to reduced APIP expression. pnas.org Genetic differences in this pathway can influence individual susceptibility to cellular stress.
APIP function and cell death Reduced APIP expression enhances inflammatory cell death (pyroptosis). pnas.org The pathway is involved in regulating immune and inflammatory responses.
Mechanism of action Reduced APIP activity leads to the accumulation of MTA, which promotes pyroptosis. pnas.org Intermediates of the salvage pathway act as signaling molecules in other cellular processes.

S Adenosyl L Methionine As a Central Metabolic Hub

Transmethylation Reactions and Methyl Group Donation

Transmethylation is a fundamental biochemical process where a methyl group (-CH3) is transferred from a donor molecule to an acceptor substrate. youtube.com This reaction is critical for the synthesis and modification of numerous biologically active molecules.

S-Adenosyl-L-methionine is universally recognized as the principal biological methyl donor, participating in over 40 known metabolic reactions. wikipedia.orgcaldic.com The molecule's structure, featuring a positively charged sulfur atom (sulfonium ion), activates the attached methyl group, making it readily available for transfer to a wide array of acceptor substrates, including nucleic acids, proteins, lipids, and small molecules. nih.govnih.gov This process, catalyzed by methyltransferase enzymes, converts SAMe into S-adenosylhomocysteine (SAH). nih.govamerigoscientific.com The ratio of SAMe to SAH within a cell is a critical indicator of its "methylation potential," with a higher ratio favoring methylation reactions. nih.govamerigoscientific.com

The transfer of the methyl group from SAMe is facilitated by a large and diverse family of enzymes known as methyltransferases (MTases). nih.govnih.gov These enzymes exhibit high specificity for both SAMe and their particular acceptor substrates. The substrates for these enzymes are vast and varied, reflecting the widespread importance of methylation in cellular function. nih.govnih.gov

Enzyme ClassSubstrate ExamplesBiological Function
DNA Methyltransferases (DNMTs) Cytosine bases in DNAEpigenetic regulation, gene silencing, genomic imprinting. wikipedia.orgacs.org
RNA Methyltransferases Adenosine (B11128), Cytosine in RNARNA stability, processing, and translation. nih.govfrontiersin.org
Protein Methyltransferases (PMTs) Lysine (B10760008) and Arginine residues in proteins (e.g., histones)Signal transduction, gene regulation, protein translocation. creative-proteomics.comwikipedia.org
Small Molecule Methyltransferases Catecholamines, nicotinamide, arsenicNeurotransmitter synthesis, detoxification, creatine production. mdpi.com

DNA methylation is a crucial epigenetic mechanism that regulates gene expression without altering the DNA sequence itself. wikipedia.org In mammals, this process primarily involves the transfer of a methyl group from SAMe to the 5th carbon position of a cytosine residue, predominantly within CpG dinucleotides. acs.org This reaction is catalyzed by DNA methyltransferases (DNMTs). acs.org

There are two main classes of DNMT activity:

Maintenance methylation: Performed by enzymes like DNMT1, this ensures the propagation of existing methylation patterns to daughter DNA strands during replication. acs.org

De novo methylation: Catalyzed by DNMT3A and DNMT3B, this establishes new methylation patterns during development. acs.org

Methylation of a gene's promoter region typically leads to gene silencing. wikipedia.org This occurs because the methyl groups can physically hinder the binding of transcription factors or, more significantly, can recruit methyl-CpG-binding domain (MBD) proteins. wikipedia.org These MBD proteins, in turn, recruit other proteins that modify chromatin to a more compact and transcriptionally inactive state (heterochromatin). wikipedia.org

RNA molecules, like DNA, are subject to extensive methylation, which plays a vital role in their regulation and function. researchgate.net SAMe serves as the methyl donor for these modifications, which are catalyzed by a variety of RNA methyltransferases. nih.govroyalsocietypublishing.org These modifications can occur on the bases or the ribose sugar of RNA nucleotides.

One of the most prevalent and studied RNA modifications is N6-methyladenosine (m6A). frontiersin.org The m6A modification is installed by a methyltransferase complex containing the catalytic subunit METTL3 and its partner METTL14. frontiersin.org This process is dynamic and reversible. royalsocietypublishing.org The presence of m6A can influence mRNA stability, splicing, export from the nucleus, and translation efficiency by attracting specific "reader" proteins that recognize the methylated nucleotide. frontiersin.orgroyalsocietypublishing.org

Protein methylation is a common post-translational modification that significantly expands the functional diversity of proteins. creative-proteomics.comwikipedia.org The process involves the transfer of a methyl group from SAMe to specific amino acid residues, primarily the nitrogen-containing side chains of lysine and arginine. creative-proteomics.comwikipedia.org This reaction is catalyzed by protein methyltransferases (PMTs). creative-proteomics.com

Arginine Methylation: Arginine residues can be monomethylated or dimethylated by protein arginine methyltransferases (PRMTs). wikipedia.org These enzymes are classified into different types based on whether they produce asymmetric or symmetric dimethylarginine, each having distinct signaling outcomes. wikipedia.org

Lysine Methylation: Lysine residues can be mono-, di-, or trimethylated by protein lysine methyltransferases (PKMTs), many of which contain a conserved SET domain. wikipedia.org Histone methylation is a well-studied example, where the methylation state of specific lysine residues on histone tails acts as an epigenetic mark, influencing chromatin structure and gene expression. creative-proteomics.comwikipedia.org

The kinetic mechanism for some PMTs, such as protein methylase I, follows a Sequential Ordered Bi Bi mechanism, where SAMe binds to the enzyme first, followed by the protein substrate. nih.gov

Beyond macromolecules, SAMe is the methyl donor for the synthesis and metabolism of numerous small molecules. mdpi.com These reactions are fundamental for various physiological processes. mdpi.com

Examples include:

Creatine Synthesis: The final step in creatine synthesis involves the methylation of guanidinoacetate, using SAMe as the methyl donor. youtube.com

Epinephrine Production: The conversion of norepinephrine to epinephrine is catalyzed by the enzyme phenylethanolamine N-methyltransferase, which utilizes SAMe. mdpi.com

Catecholamine Deactivation: Catechol-O-methyltransferase (COMT) uses SAMe to methylate and inactivate catecholamines like dopamine and norepinephrine. mdpi.com

Nicotinamide Metabolism: Nicotinamide N-methyltransferase (NNMT) methylates nicotinamide (a form of vitamin B3) using SAMe, which is important for nicotinamide homeostasis. mdpi.com

These methylation events are crucial for regulating neurotransmitter levels, energy metabolism, and detoxification pathways. youtube.commdpi.com

S-Adenosylhomocysteine as a Feedback Regulator of Transmethylation

In virtually all transmethylation reactions, S-adenosyl-L-methionine donates its methyl group to a variety of acceptor molecules, including DNA, RNA, proteins, and lipids. This process yields a common byproduct, S-Adenosylhomocysteine (SAH). SAH is a potent competitive inhibitor of most SAM-dependent methyltransferases. ucla.edunih.gov Its accumulation within the cell can significantly impede methylation processes, thereby acting as a natural feedback regulator. ucla.edu

The cellular methylation potential is often described by the SAM/SAH ratio. A high ratio favors ongoing methylation reactions, whereas a low ratio, caused by the accumulation of SAH, leads to widespread inhibition of methyltransferases. ucla.edu The enzyme S-adenosyl-L-homocysteine hydrolase (SAHH) is responsible for hydrolyzing SAH to adenosine and homocysteine. This reaction is reversible, and its equilibrium favors the synthesis of SAH. ucla.edu Consequently, elevated levels of homocysteine can drive the reverse reaction, leading to an increase in SAH and subsequent inhibition of methylation. ucla.edu This regulatory loop ensures that the cell's methylation capacity is tightly coupled to the metabolic state, particularly the status of the methionine cycle.

Table 1: Comparative Inhibition of Rat Liver tRNA Methyltransferases by S-Adenosylhomocysteine (SAH)
EnzymeKi for SAH (μM)Km for SAM (μM)
m2-guanine methyltransferase I8.01.5 - 2.0
m1-adenine methyltransferase2.41.5 - 2.0
m2-guanine methyltransferase II0.31.5 - 2.0

Data derived from studies on purified rat liver enzymes, illustrating the differential sensitivity of various methyltransferases to SAH inhibition. oup.com

Polyamine Biosynthesis Pathway

Polyamines, such as spermidine (B129725) and spermine, are small, polycationic molecules essential for cell proliferation and differentiation. SAM plays a crucial role in this pathway, not as a methyl donor, but as a source of aminopropyl groups.

S-Adenosyl-L-methionine Decarboxylation

The first committed step in the utilization of SAM for polyamine synthesis is its decarboxylation. This reaction is catalyzed by the enzyme S-adenosylmethionine decarboxylase (SAMDC or AdoMetDC), a highly regulated, rate-limiting enzyme. patsnap.comontosight.aipatsnap.com The reaction converts SAM into S-adenosyl-1-(methylthio)-3-propylamine, commonly known as decarboxylated SAM (dcSAM). patsnap.comontosight.ai This process involves the removal of the carboxyl group from the methionine moiety of SAM, producing dcSAM and carbon dioxide. ontosight.ai Unlike many decarboxylases, SAMDC utilizes a covalently bound pyruvate as a prosthetic group for its catalytic activity, which is generated through an autocatalytic serinolysis of a proenzyme precursor. nih.gov The resulting dcSAM is the sole donor of aminopropyl groups for polyamine synthesis. nih.gov

Aminopropylation Reactions and Polyamine Formation (e.g., Spermidine, Spermine)

The dcSAM produced by SAMDC serves as the substrate for two subsequent aminopropyltransferase enzymes. imrpress.com First, spermidine synthase catalyzes the transfer of an aminopropyl group from dcSAM to the diamine putrescine, resulting in the formation of the triamine spermidine. imrpress.comresearchgate.net Subsequently, spermine synthase transfers a second aminopropyl group from another molecule of dcSAM to spermidine, yielding the tetramine spermine. imrpress.comnih.gov In both reactions, 5'-methylthioadenosine (MTA) is released as a byproduct. researchgate.net These sequential aminopropylation steps are fundamental for building the higher-order polyamines that are critical for stabilizing nucleic acid structures and modulating various cellular processes. nih.gov

Regulatory Enzymes in Polyamine Synthesis

The biosynthesis of polyamines is a tightly controlled process governed by two key rate-limiting enzymes: ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (SAMDC). psu.eduresearchgate.net ODC is responsible for the production of putrescine from ornithine, the initial substrate for the pathway. nih.gov SAMDC, as previously mentioned, provides the dcSAM necessary for converting putrescine into spermidine and spermine. patsnap.compatsnap.com

The activities of both ODC and SAMDC are subject to stringent regulation. High intracellular levels of polyamines create a negative feedback loop, inhibiting the activity of these enzymes. nih.gov For instance, spermine is a more potent inhibitor of ODC activity than spermidine or putrescine. nih.gov This feedback regulation can occur at multiple levels, including transcription, translation, and protein turnover, ensuring that the cellular concentrations of these vital but potentially toxic molecules are maintained within a narrow range. nih.gov Another layer of regulation involves the ODC antizyme, a protein whose synthesis is induced by high polyamine levels and which binds to ODC to promote its degradation. nih.gov

Transsulfuration Pathway and Sulfur Metabolism

Beyond methylation and polyamine synthesis, SAM is a critical link to sulfur metabolism through the transsulfuration pathway. This pathway is essential for the synthesis of sulfur-containing amino acids and the primary cellular antioxidant, glutathione (B108866).

Precursor Role in Glutathione and Cysteine Synthesis

The transsulfuration pathway provides a route for the synthesis of cysteine from the indispensable amino acid methionine. marshall.eduucd.ie After SAM-dependent methylation reactions, the resulting SAH is hydrolyzed to homocysteine. researchgate.net Homocysteine stands at a metabolic crossroads: it can either be remethylated back to methionine or enter the transsulfuration pathway. nih.gov

In the transsulfuration pathway, the enzyme cystathionine β-synthase catalyzes the condensation of homocysteine with serine to form cystathionine. nih.gov Subsequently, the enzyme cystathionine γ-lyase cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. researchgate.net This newly synthesized cysteine is the rate-limiting precursor for the biosynthesis of glutathione (γ-glutamyl-cysteinyl-glycine), the most abundant non-protein thiol in mammalian cells and a critical component of cellular antioxidant defense systems. marshall.eduresearchgate.netresearchgate.net Thus, the flux of methionine through the SAM cycle is directly linked to the cell's capacity to replenish its cysteine and glutathione pools, which is particularly important under conditions of oxidative stress. marshall.eduucd.ie

Table 2: Key Molecules in S-Adenosyl-L-methionine Metabolism
Compound NameAbbreviationPrimary Role
S-Adenosyl-L-methionineSAM or AdoMetMethyl and aminopropyl donor
S-AdenosylhomocysteineSAH or AdoHcyByproduct of methylation; feedback inhibitor
Decarboxylated S-adenosylmethioninedcSAMAminopropyl donor for polyamine synthesis
Putrescine-Diamine precursor for polyamines
Spermidine-Triamine involved in cell growth
Spermine-Tetraamine involved in cell growth
Homocysteine-Precursor for cysteine synthesis
Cysteine-Precursor for glutathione synthesis
GlutathioneGSHMajor cellular antioxidant
5'-MethylthioadenosineMTAByproduct of polyamine synthesis

Activation of Key Enzymes in Sulfur Amino Acid Metabolism

S-Adenosyl-L-methionine plays a crucial role in regulating the metabolism of sulfur-containing amino acids by activating key enzymes in the transsulfuration pathway. researchgate.net This pathway is responsible for the conversion of homocysteine to cysteine. nih.gov One of the pivotal enzymes in this pathway is Cystathionine β-synthase (CBS). SAM allosterically activates CBS, thereby channeling homocysteine away from remethylation to methionine and towards the synthesis of cysteine. researchgate.netannualreviews.org This activation is a critical regulatory mechanism that helps maintain cellular homeostasis of sulfur-containing amino acids. annualreviews.org When methionine levels are high, the resulting increase in SAM concentration promotes the activity of CBS, facilitating the conversion of excess homocysteine into cystathionine and subsequently cysteine. researchgate.net

Radical S-Adenosyl-L-methionine (SAM) Enzymes

The Radical SAM (RS) enzyme superfamily represents a vast and diverse group of enzymes that utilize SAM in a fundamentally different manner from its role as a methyl donor. wikipedia.orgacs.org These enzymes employ a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5′-deoxyadenosyl radical (5′-dAdo•). wikipedia.orgnih.govnih.gov This radical intermediate is a powerful oxidant capable of initiating a wide range of challenging biochemical transformations, often by abstracting a hydrogen atom from an unactivated C-H bond. wikipedia.orgwikipedia.org The RS superfamily is one of the largest enzyme superfamilies known, with over 700,000 unique sequences identified, highlighting their importance across all domains of life. nih.govnih.govannualreviews.org

Mechanism of Radical Generation (e.g., 5′-Deoxyadenosyl Radical)

The generation of the 5′-deoxyadenosyl radical by Radical SAM enzymes is a multi-step process centered around a conserved [4Fe-4S] cluster. nih.govnih.gov This cluster, typically coordinated by a CxxxCxxC motif, binds SAM at its unique fourth iron atom. frontiersin.orgnih.gov The process begins with the one-electron reduction of the [4Fe-4S]²⁺ cluster to its [4Fe-4S]¹⁺ state. nih.gov This reduced cluster then transfers an electron to the sulfonium ion of the bound SAM molecule. acs.org

This electron transfer induces the reductive cleavage of the S-C5′ bond of SAM, leading to the formation of methionine and the highly reactive 5′-deoxyadenosyl radical. researchgate.netacs.org For a long time, it was believed that this radical was directly released to initiate catalysis. acs.org However, recent studies have revealed the formation of a key organometallic intermediate, termed Ω. nih.govnih.govnih.gov In this intermediate, the 5′-deoxyadenosyl moiety is covalently bonded to the unique iron atom of the [4Fe-4S] cluster. acs.orgnih.govnih.gov The subsequent homolysis of this Fe-C5′ bond liberates the 5′-deoxyadenosyl radical, which can then proceed to react with the substrate. nih.govnih.govosti.gov The generation of this radical has been captured and characterized using techniques such as electron paramagnetic resonance (EPR) and electron nuclear double resonance (ENDOR) spectroscopies. acs.orgh1.co

Diverse Radical-Mediated Biochemical Transformations

The 5′-deoxyadenosyl radical generated by Radical SAM enzymes initiates a vast array of complex and often unprecedented biochemical reactions. wikipedia.orgnih.govnih.gov These enzymes are involved in over 85 distinct types of biochemical transformations. wikipedia.orgfrontiersin.org The primary role of the 5′-dAdo• is typically to abstract a hydrogen atom from a substrate, generating a substrate radical that can then undergo a variety of subsequent reactions. nih.govnih.gov

Below is a table summarizing some of the key transformations catalyzed by Radical SAM enzymes:

Reaction TypeEnzyme Example(s)Function
Sulfur Insertion Biotin Synthase (BioB), Lipoyl Synthase (LipA)Catalyze the insertion of sulfur atoms into unactivated C-H bonds to synthesize biotin and lipoic acid, respectively. wikipedia.org
Methylthiolation MiaB, RimOIntroduce a methylthio group to tRNA and ribosomal proteins. wikipedia.org
Peptide Modification PoyD, YydGCatalyze epimerization and the formation of thioether bonds in ribosomally synthesized and post-translationally modified peptides (RiPPs). wikipedia.orgfrontiersin.org
Cofactor Biosynthesis MoaA, HydGInvolved in the biosynthesis of molybdenum cofactor and the H-cluster of [FeFe]-hydrogenase. nih.gov
Complex Rearrangements Spore Photoproduct Lyase (SPL)Catalyzes the repair of DNA damaged by UV radiation. nih.govnih.gov
Adenosylation Pyruvate Formate-Lyase Activating Enzyme (on a modified substrate)In some cases, the 5'-dAdo• can directly add to a substrate's double bond. acs.org

These diverse reactions highlight the remarkable catalytic versatility of the Radical SAM enzyme superfamily, enabling organisms to perform chemically challenging transformations essential for life. nih.govacs.org

Organometallic Intermediates in Catalysis

A paradigm shift in the understanding of Radical SAM enzyme mechanisms came with the discovery of a catalytically competent organometallic intermediate, designated as Ω. acs.orgcore.ac.uk This intermediate consists of the 5′-deoxyadenosyl moiety, derived from SAM, covalently bonded to the unique iron atom of the [4Fe-4S] cluster. nih.govnih.gov The formation of this Fe-C5′ bond has been confirmed through advanced spectroscopic techniques. acs.orgnih.gov

The discovery of Ω revealed intriguing parallels between Radical SAM enzymes and enzymes that use adenosylcobalamin (coenzyme B₁₂), which also generate a 5′-deoxyadenosyl radical via the homolysis of a metal-carbon bond. acs.orgnih.gov In the revised mechanism for Radical SAM enzymes, the reductive cleavage of SAM first forms the Ω intermediate. nih.govacs.org Subsequently, the homolytic cleavage of the Fe-C5′ bond in Ω releases the 5′-deoxyadenosyl radical, which is then positioned to initiate catalysis, typically by abstracting a hydrogen atom from the substrate. nih.govnih.govosti.gov The formation of this organometallic intermediate has been shown to be a central and essential feature across a wide range of Radical SAM enzymes, spanning the full diversity of their catalytic functions. acs.orgcore.ac.uk This discovery has significantly expanded the known scope of bio-organometallic chemistry in nature. core.ac.uk

Regulatory Mechanisms and Interplay with Cellular Processes

Interconnections with the Folate Cycle

The metabolic pathways of S-Adenosyl-L-methionine and folate are intricately linked through the one-carbon metabolism, a network essential for the synthesis of nucleotides, amino acids, and for methylation reactions. nih.govresearchgate.netmdpi.com The folate cycle is responsible for generating 5-methyltetrahydrofolate (5-MTHF), the primary circulatory form of folate. nih.gov This molecule donates a methyl group for the remethylation of homocysteine back to methionine, a reaction catalyzed by methionine synthase which requires vitamin B12 as a cofactor. creative-proteomics.comnih.gov

This regenerated methionine then serves as the immediate precursor for the synthesis of SAMe, in a reaction catalyzed by methionine adenosyltransferase (MAT). creative-proteomics.comnih.gov This cyclical process, often referred to as the methionine cycle, is thus critically dependent on the folate cycle for a continuous supply of methyl groups to regenerate methionine. nih.govmcw.edu This interdependence ensures that the cellular methylation potential, largely determined by the SAMe concentration, is closely tied to the availability of folate and vitamin B12. mdpi.comresearchgate.net Disruptions in the folate cycle, therefore, directly impact the synthesis of SAMe, affecting all SAMe-dependent methylation reactions. nih.govresearchgate.net

Key Enzymes and Metabolites in the Interconnected Folate and Methionine Cycles
ComponentRole/FunctionCycle
5-Methyltetrahydrofolate (5-MTHF)Primary methyl donor for homocysteine remethylation. nih.govFolate Cycle
Methionine Synthase (MS)Catalyzes the transfer of a methyl group from 5-MTHF to homocysteine to form methionine. nih.govMethionine Cycle
MethioninePrecursor for S-Adenosyl-L-methionine synthesis. creative-proteomics.comMethionine Cycle
Methionine Adenosyltransferase (MAT)Catalyzes the synthesis of S-Adenosyl-L-methionine from methionine and ATP. creative-proteomics.comnih.govMethionine Cycle
S-Adenosyl-L-methionine (SAMe)Universal methyl donor for various cellular reactions. creative-proteomics.comMethionine Cycle
S-Adenosyl-L-homocysteine (SAH)Product of methylation reactions and a potent inhibitor of methyltransferases. nih.govMethionine Cycle
HomocysteineCan be remethylated to methionine or enter the transsulfuration pathway. creative-proteomics.comMethionine Cycle

Influence on Cellular Redox Balance

S-Adenosyl-L-methionine plays a crucial role in maintaining cellular redox balance primarily through the transsulfuration pathway. graphyonline.com After donating its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. creative-proteomics.com Homocysteine stands at a critical metabolic branch point. While it can be remethylated to methionine, it can also be directed into the transsulfuration pathway to synthesize cysteine. creative-proteomics.comnih.gov

Cysteine is a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant in cells. graphyonline.comnih.gov Glutathione is essential for detoxifying reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. nih.gov By being a precursor to cysteine and subsequently glutathione, SAMe is intrinsically linked to the cell's antioxidant capacity. graphyonline.com Studies have shown that supplementation with SAMe can increase hepatic glutathione concentrations, particularly in conditions of oxidative stress. graphyonline.comresearchgate.net This highlights the importance of SAMe metabolism in bolstering cellular defenses against oxidative damage. mdpi.com The availability of SAMe is a limiting factor for the synthesis of glutathione, and its depletion can lead to increased oxidative stress. nih.gov

Modulation of Autophagy

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins, crucial for maintaining cellular homeostasis. researchgate.netnih.gov Emerging evidence indicates that S-Adenosyl-L-methionine acts as a key metabolic regulator of autophagy. nih.govnih.gov Specifically, SAMe has been identified as a critical inhibitor of methionine starvation-induced autophagy. nih.govresearchgate.net

The regulatory role of SAMe in autophagy is multifaceted. As the primary methyl donor, SAMe is involved in the methylation of various proteins and lipids that are part of the autophagy signaling pathways. nih.gov For instance, SAMe-dependent methylation can influence the activity of key autophagy-regulating proteins. nih.gov Furthermore, the metabolites of SAMe, such as spermidine (B129725), are known inducers of autophagy. nih.govresearchgate.net Conversely, an accumulation of homocysteine, another downstream metabolite, has been shown to modulate autophagy, often in a manner that is implicated in the pathogenesis of various diseases. nih.gov This positions SAMe and its metabolic network as a crucial sensor of cellular nutrient status that can fine-tune the autophagic response. researchgate.netnih.gov

Impact on Genomic Stability and Gene Expression Regulation

S-Adenosyl-L-methionine is fundamental to the epigenetic regulation of gene expression and the maintenance of genomic stability. mdpi.com As the sole methyl group donor for DNA methyltransferases (DNMTs), SAMe is essential for the process of DNA methylation. nih.govnih.gov DNA methylation is a critical epigenetic mark that plays a pivotal role in regulating gene transcription; methylation of gene promoter regions is typically associated with gene silencing. researchgate.net

The concentration of SAMe within the nucleus can directly influence the activity of DNMTs and, consequently, the landscape of the DNA methylome. nih.gov A decrease in the SAMe/SAH ratio, which is an indicator of cellular methylation capacity, is often associated with global DNA hypomethylation. nih.govnih.gov Such alterations in DNA methylation patterns can lead to genomic instability and aberrant gene expression, which are hallmarks of various diseases, including cancer. mdpi.comnih.gov Beyond DNA methylation, SAMe is also the methyl donor for histone methyltransferases (HMTs), which catalyze the methylation of histone proteins. wikipedia.orgfrontiersin.org Histone methylation is another key epigenetic modification that influences chromatin structure and gene accessibility, thereby regulating gene expression. frontiersin.org

Impact of S-Adenosyl-L-methionine on Genomic Regulation
Regulatory MechanismRole of S-Adenosyl-L-methionineConsequence of Dysregulation
DNA MethylationServes as the methyl donor for DNA methyltransferases (DNMTs). nih.govnih.govAltered gene expression, genomic instability. mdpi.com
Histone MethylationActs as the methyl donor for histone methyltransferases (HMTs). wikipedia.orgfrontiersin.orgChanges in chromatin structure and gene accessibility. frontiersin.org

Role in Protein Post-Translational Modifications

Beyond its role in histone methylation, S-Adenosyl-L-methionine is a crucial cofactor for the methylation of a wide array of non-histone proteins. wikipedia.org Protein methylation is a significant post-translational modification (PTM) that can alter a protein's function, localization, and interaction with other molecules. mdpi.com This modification can occur on the side chains of amino acids such as lysine (B10760008) and arginine. wikipedia.org

The enzymes that catalyze these reactions, protein methyltransferases (PMTs), are dependent on SAMe as the methyl source. mdpi.com Protein methylation is involved in regulating diverse cellular processes, including signal transduction, protein stability, and cellular motility. wikipedia.orgnih.gov For example, the methylation of specific proteins is required for the chemotactic response of human monocytes. nih.gov The dynamic nature of protein methylation, with methyl groups being added by methyltransferases and removed by demethylases, allows for rapid and reversible regulation of protein function in response to cellular signals, with SAMe playing a central role in the "writing" of these modifications. mdpi.com

Dysregulation of S-Adenosyl-L-methionine Metabolism in Cellular Pathogenesis

Given its central role in numerous critical cellular processes, it is not surprising that the dysregulation of S-Adenosyl-L-methionine metabolism is implicated in the pathogenesis of various diseases. mdpi.comnih.gov A deficiency in hepatic SAMe synthesis, for instance, is a key factor in the pathogenesis of liver injury and cirrhosis. nih.govresearchgate.net In such conditions, the liver's ability to metabolize methionine and produce SAMe is impaired, leading to a systemic deficiency that affects transmethylation and transsulfuration pathways. researchgate.netnih.gov

This impairment can result in reduced glutathione production, leading to increased oxidative stress, as well as altered DNA and protein methylation, contributing to aberrant gene expression and cellular dysfunction. graphyonline.comnih.gov In the context of cancer, altered SAMe metabolism can lead to global DNA hypomethylation, which can contribute to genomic instability and the activation of oncogenes. mdpi.com Furthermore, dysregulation of SAMe and its associated metabolic pathways, including the choline (B1196258) and methionine cycles, has been observed in other conditions such as Wilson Disease, highlighting the broad impact of maintaining SAMe homeostasis for cellular health. mdpi.com

Advanced Research Methodologies and Analog Development in S Adenosyl L Methionine Studies

Chemoenzymatic Synthesis of S-Adenosyl-L-methionine Analogs

The inherent instability and challenges in stereoisomer isolation associated with the chemical synthesis of S-Adenosyl-L-methionine (SAM) analogs have led researchers to develop more efficient chemoenzymatic methods. nih.gov These approaches combine the precision of enzymatic catalysis with the flexibility of chemical synthesis to produce a diverse range of SAM analogs. This strategy often overcomes low yields and the formation of inactive diastereomers, which can inhibit methyltransferases (MTases). nih.gov

A significant chemoenzymatic platform involves the use of methionine adenosyltransferases (MATs), the enzymes responsible for the biosynthesis of SAM from L-methionine and adenosine (B11128) triphosphate (ATP). scispace.com Researchers have successfully synthesized numerous non-native SAM analogs by providing MATs with various synthetic S/Se-alkylated methionine analogs. scispace.comnih.gov This approach circumvents the issues tied to the rapid decomposition of SAM analogs by allowing for their synthesis and immediate utilization in a single vessel. scispace.comnih.gov

A key innovation in the synthesis of SAM analogs is the use of engineered enzymes. nih.gov Scientists have successfully utilized wild-type and engineered point mutants of enzymes like the halogenases SalL and FDAS for the chemoenzymatic synthesis of a series of SAM analogs. nih.gov Rational design of these enzyme mutants, guided by molecular modeling, has expanded the range of L-methionine analogs that can be converted into their corresponding SAM derivatives. nih.gov

This engineering approach allows for the diastereoselective formation of biologically active SAM analogs from synthetically accessible precursors. nih.gov For instance, human methionine adenosyltransferase II (hMAT2) has been identified as a particularly permissive enzyme, capable of generating a broad panel of unnatural SAM analogs. scispace.com By disrupting key active-site interactions in hMAT2A, researchers aim to develop mutants with high selectivity for non-native methionine analogs over the natural substrate, L-methionine. nih.gov

SAM analogs are invaluable tools for the modification of biomolecules—including proteins, nucleic acids, and small molecules—and for probing the activity of methyltransferases (MTases). nih.govnih.gov These analogs can be designed to carry specific functional groups that, once transferred by an MTase to its substrate, can act as probes for imaging or as handles for further chemical modification. nih.govnih.gov

The ability to generate SAM analogs in situ is particularly advantageous as it overcomes the inherent instability of these molecules. nih.gov This method allows for the direct coupling of analog synthesis with its application in enzymatic assays. For example, the in situ enzymatic synthesis of SAM analogs has been successfully applied to modify a small peptide substrate using protein arginine methyltransferase 1 (PRMT1). nih.gov This technique offers a powerful strategy for profiling MTase substrates and identifying new targets, as many are still believed to be undiscovered. nih.gov Furthermore, SAM analogs that can transfer extended carbon chains or functional groups compatible with bioorthogonal chemistry are being used for the targeted functionalization of biopolymers like DNA. acs.org

One novel analog, Te-adenosyl-L-(fluoromethyl)homotellurocysteine (FMeTeSAM), has been synthesized and used as a biologically relevant agent for enzymatic fluoromethylation, demonstrating the transfer of fluoromethyl groups to various nucleophiles, including precursors to complex natural products. acs.org

Table 1: Examples of Engineered Enzymes in SAM Analog Synthesis

EnzymeOriginal FunctionEngineering ApproachApplication
SalL and FDASHalogenasesPoint mutations guided by molecular modelingChemoenzymatic synthesis of various SAM analogs from L-methionine precursors. nih.gov
Human Methionine Adenosyltransferase II (hMAT2)SAM BiosynthesisUtilization of promiscuityChemoenzymatic synthesis of 29 non-native SAM analogs from S/Se-alkylated Met analogs. scispace.comnih.gov
Human Methionine Adenosyltransferase 2A (hMAT2A)SAM BiosynthesisActive-site mutagenesis (targeting E70, Q113, D258, K289)Development of mutants with selectivity for non-native methionine analogs for bioorthogonal applications. nih.gov

Bioorthogonal Systems Utilizing S-Adenosyl-L-methionine Analogs

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has been powerfully combined with engineered SAM analogs. This synergy allows for the precise labeling and study of biomolecules targeted by methyltransferases.

SAM analogs are designed to contain a "bioorthogonal handle," such as an azide or an alkyne group. nih.gov An engineered methyltransferase, which is specifically designed to accept this bulky analog, then transfers the functionalized alkyl group from the SAM analog onto its target substrate. nih.gov This process installs the chemical handle onto the biomolecule of interest. Subsequently, a probe molecule containing the complementary reactive group (e.g., an alkyne for an azide handle) can be introduced. This probe, which can be a fluorescent dye or an affinity tag, then selectively reacts with the handle in a "click chemistry" reaction, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.govbham.ac.uk

This technology has been instrumental in profiling the substrates of specific protein methyltransferases (PMTs). nih.gov For example, the analog 4-azido-but-2-enyl S-adenosyl-L-methionine (Ab-SAM) has been developed for bioorthogonal profiling of protein methylation (BPPM). nih.gov Its distinct sulfonium-δ azido moiety is particularly favored for less toxic, copper-free click chemistry reactions, enabling the visualization and pull-down of proteome-wide substrates for mass spectrometric analysis. nih.gov

Strategies for Enhanced S-Adenosyl-L-methionine Production in Bioreactors

The therapeutic and industrial demand for SAM has driven the development of robust strategies to enhance its production in bioreactors. While chemical synthesis and enzymatic catalysis are options, microbial fermentation is generally considered more cost-effective and feasible for large-scale industrial applications. sci-hub.senih.gov Microorganisms such as Saccharomyces cerevisiae, Pichia pastoris, and Escherichia coli are extensively used for this purpose. sci-hub.seresearchgate.net

High-cell-density fermentation is a key strategy for maximizing SAM yields. researchgate.net This process involves optimizing various parameters, including the feeding strategies for substrates like L-methionine and carbon sources (e.g., glucose, glycerol, methanol), as well as controlling environmental conditions like pH and aeration. researchgate.netgoogle.com

For instance, in Saccharomyces cerevisiae fermentations, a fed-batch process where glucose and L-methionine are continuously supplied has been shown to be effective. nih.gov Optimization can involve adjusting the timing and concentration of nutrient additions. One study found that adding L-methionine after the dry cell weight reached 100 g/L, along with supplementing the glucose feed with adenosine disodium triphosphate, was optimal for SAM production, achieving a yield of 17.1 g/L. researchgate.net Similarly, for Pichia pastoris, optimizing the feeding of methanol and L-methionine in a fed-batch fermentation process significantly improves SAM titers. nih.gov

Metabolic engineering offers a powerful and precise approach to enhancing SAM production by genetically modifying microbial strains. nih.govresearchgate.net These strategies focus on channeling metabolic flux towards SAM synthesis and accumulation. Key approaches include:

Enhancing SAM Synthesis: This is primarily achieved by overexpressing the gene for methionine adenosyltransferase (MAT), the enzyme that catalyzes the formation of SAM from L-methionine and ATP. researchgate.net This has been a successful strategy in S. cerevisiae, P. pastoris, and E. coli. researchgate.net

Increasing Precursor Supply: The availability of the precursors L-methionine and ATP is critical. Strategies to boost ATP supply include enhancing pathways like the tricarboxylic acid (TCA) cycle and glycolysis. nih.govnih.gov For example, increasing the supply of acetyl-CoA, a key precursor for the TCA cycle, has been shown to improve ATP availability and SAM titers. researchgate.net

Down-regulating Competing Pathways: To prevent the diversion of precursors away from SAM synthesis, competing metabolic pathways are often down-regulated or knocked out. For instance, down-regulating the gene for cystathionine β-synthase (CYS4), which consumes homocysteine (a key intermediate in the SAM cycle), has led to a significant increase in SAM production in P. pastoris. nih.govresearchgate.net

Inhibiting SAM Consumption: Another strategy is to reduce the consumption of SAM in other cellular processes. One major use of SAM is in the methylation reactions required for ergosterol biosynthesis in yeast. Using screening agents like nystatin can help identify mutants with deficiencies in this pathway, leading to higher SAM accumulation. nih.gov

These combinatorial metabolic engineering strategies have resulted in substantial increases in SAM production. For example, a combination of enhancing SAM synthesis, increasing ATP supply, and down-regulating competing pathways in S. cerevisiae led to a 26.3-fold increase in yield compared to the parent strain. nih.gov

Table 2: Metabolic Engineering Strategies for Enhanced SAM Production

StrategyTarget Pathway/GeneHost OrganismOutcome
Overexpression of Key EnzymeMethionine Adenosyltransferase (MAT)Pichia pastoris, Saccharomyces cerevisiae, Escherichia coliIncreased catalytic conversion of L-methionine and ATP to SAM. researchgate.net
Increasing ATP SupplyAcetyl-CoA Synthesis (knockout of mls1 gene)Saccharomyces cerevisiaeEnhanced ATP availability and an 8.92% increase in SAM titer. researchgate.net
Down-regulating Competing PathwayHomocysteine Metabolism (down-regulation of CYS4 gene)Pichia pastorisReduced removal of homocysteine from the SAM cycle, leading to a 48.8% increase in SAM titer. nih.govresearchgate.net
Combinatorial EngineeringMultiple pathways (SAM synthesis, ATP supply, SAM metabolism)Saccharomyces cerevisiaeAchieved a final yield of 2972.8 mg·L⁻¹, a 26.3-fold increase over the parent strain. nih.gov

Integration of ATP Regeneration Systems

One prominent whole-cell catalysis strategy involves the use of engineered Escherichia coli. In this approach, the biosynthetic pathway for SAMe is combined with an ATP regeneration system within the same microbial cell. This has been achieved by introducing key genes that encode for enzymes capable of converting AMP and a phosphate (B84403) donor into ATP. Specifically, the introduction of genes such as ado1 (adenosine kinase), ack (acetate kinase), and adk (adenylate kinase) into the host genome has proven effective. In this system, adenosine kinase phosphorylates adenosine to AMP, adenylate kinase converts AMP to ADP, and acetate kinase phosphorylates ADP to ATP, utilizing acetyl phosphate as the phosphate donor. This integrated system allows for the efficient regeneration of ATP, which is then readily available for the SAMe synthetase enzyme to produce SAMe from L-methionine. Research has demonstrated that under optimal conditions, such engineered strains can achieve high titers of SAMe.

In vitro enzymatic systems offer a more controlled environment for SAMe production and ATP regeneration. A notable advancement in this area is the development of a biomimetic, bicyclic regeneration system. This sophisticated multi-enzyme system is composed of seven enzymes and operates as two interconnected cycles: one for ATP regeneration and another for L-methionine regeneration.

The ATP regeneration cycle in this system typically involves the following enzymatic steps:

S-adenosyl-L-homocysteine hydrolase (SAHH): This enzyme hydrolyzes the inhibitory byproduct S-adenosyl-L-homocysteine (SAH) into adenosine and L-homocysteine.

Adenosine kinase (ADK): Catalyzes the phosphorylation of adenosine to AMP.

Polyphosphate kinases (PPK2): A class of enzymes that utilize inorganic polyphosphate, a cost-effective phosphate donor, to phosphorylate AMP to ADP and subsequently ADP to ATP.

The table below summarizes the yield of S-Adenosyl-L-methionine (SAMe) in various production systems incorporating ATP regeneration methodologies.

Production SystemKey FeaturesSAMe YieldReference
Engineered E. coli (Whole-cell)Overexpression of SAM synthetase with integrated ATP regeneration (ado1, ack, adk)11.4 g/L arxiv.org
Engineered Multidomain Scaffold Proteins (In vitro)Multi-enzyme cascade with ATP synthesis module~1.2 g/L nih.govresearchgate.net
Bicyclic Regeneration System (In vitro)Seven-enzyme system with parallel ATP and L-methionine regenerationUp to 99% conversion nih.govresearchgate.netrsc.org

Analytical Methodologies for S-Adenosyl-L-methionine and Metabolites Quantification

Accurate and reliable quantification of S-Adenosyl-L-methionine (SAMe) and its related metabolites is crucial for quality control in production, for studying its stability, and for understanding its metabolic fate. Various analytical techniques have been developed and optimized for this purpose.

Liquid Chromatography Techniques (e.g., HPLC, RP-LC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of SAMe due to its high resolution, sensitivity, and versatility. thieme-connect.com Reversed-Phase Liquid Chromatography (RP-LC) is the most commonly employed mode of HPLC for SAMe quantification. wikipedia.org

In a typical RP-LC setup for SAMe analysis, a non-polar stationary phase, such as a C18 or C8 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the polar and ionic nature of SAMe, ion-pairing agents are often incorporated into the mobile phase to improve retention and peak shape. Common mobile phase compositions include aqueous buffers (e.g., ammonium acetate, phosphate buffer) mixed with an organic modifier like acetonitrile. thieme-connect.com The pH of the mobile phase is a critical parameter and is typically maintained in the acidic range to ensure the stability of SAMe and to control the ionization state of both the analyte and any ion-pairing agent. thieme-connect.com

Detection is most commonly achieved using a UV detector, with the wavelength set at approximately 254-257 nm, corresponding to the absorbance maximum of the adenine moiety in the SAMe molecule. thieme-connect.comnih.gov More advanced detection methods, such as mass spectrometry (LC-MS), can be coupled with HPLC to provide higher specificity and sensitivity, which is particularly useful for analyzing complex biological samples. thieme-connect.com HPLC methods have also been developed to resolve the diastereomers of SAMe, the biologically active (S,S) form and the inactive (R,S) form, which is important for assessing the potency of SAMe preparations. nih.gov

The table below details typical parameters for the HPLC analysis of S-Adenosyl-L-methionine.

ParameterDescription
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile). thieme-connect.com
Flow Rate Typically 1.0 mL/min. thieme-connect.com
Detection UV absorbance at 254 nm. thieme-connect.com
Injection Volume 20 µL
Temperature Ambient

Development of Stability-Indicating Analytical Methods

S-Adenosyl-L-methionine is an inherently unstable molecule, particularly in neutral to alkaline solutions and at elevated temperatures. Therefore, the development of stability-indicating analytical methods is essential to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process-related impurities, and diastereomers. A stability-indicating method is one that can separate and quantify the intact drug from its potential degradation products, thus providing a measure of the drug's stability under various environmental conditions.

The development of such methods typically involves subjecting the drug substance to forced degradation or stress testing under various conditions as mandated by regulatory guidelines. For SAMe, these stress conditions include:

Alkali Hydrolysis: Exposure to a basic solution (e.g., sodium hydroxide).

Acid Hydrolysis: Exposure to an acidic solution (e.g., hydrochloric acid).

Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

Thermal Degradation: Exposure to high temperatures.

Photodegradation: Exposure to light.

Studies have shown that SAMe is particularly sensitive to alkali hydrolysis, oxidation, and thermal stress. The degradation products formed under these conditions must be adequately separated from the main SAMe peak in the chromatogram. This is often achieved using gradient elution in RP-LC, where the composition of the mobile phase is changed over the course of the analysis to resolve compounds with different polarities.

A validated stability-indicating RP-LC method for SAMe would demonstrate specificity, meaning that the peaks for the API, its impurities, and degradation products are well-resolved. The method would also be validated for linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. Such methods are critical for establishing the shelf-life of SAMe products and for ensuring their quality and efficacy.

Q & A

Q. What are the optimal storage conditions for maintaining SAMe-DT stability in experimental settings?

SAMe-DT is hygroscopic, light-sensitive, and thermally unstable. Store lyophilized powder at -20°C for long-term stability (up to 3 years) or in solvent at -80°C (1 year). Aqueous solutions should be used within 24 hours due to rapid degradation at room temperature . For sterile preparations, ensure freeze-dried aliquots are reconstituted under inert gas purging to minimize oxidation .

Q. What standard protocols should be followed for preparing aqueous solutions of SAMe-DT?

Dissolve SAMe-DT in PBS (pH 7.2) at 10 mg/mL or DMSO at 60 mg/mL. Avoid ethanol due to low solubility (<1 mg/mL). For biological assays, prepare fresh solutions and confirm residual organic solvent levels (<0.1%) to prevent cytotoxicity . Pre-warm frozen aliquots to 25°C and vortex thoroughly to ensure homogeneity before dosing in animal models .

Advanced Research Questions

Q. How does SAMe-DT modulate CYP450 isoforms, and what are the implications for drug interaction studies?

In rats, 7-day oral SAMe-DT administration induces CYP1A2 (increasing metabolism of pro-carcinogens) but inhibits CYP2D6, 3A4, 2C19, and 2C9 , altering pharmacokinetics of co-administered drugs like antidepressants. Design drug interaction studies using:

  • Microsomal assays to quantify CYP activity post-SAMe-DT exposure.
  • Dose escalation protocols (e.g., 200–800 mg/kg/day in rodents) to assess isoform-specific thresholds .

Q. What explains pharmacokinetic variability between oral and intravenous SAMe-DT administration in preclinical models?

Oral bioavailability is ~5% in humans due to pH-dependent degradation in the stomach. Enteric-coated tablets improve stability, achieving Cmax of 0.8–1.2 µM vs. 3.5–4.2 µM for IV doses. Use crossover study designs with:

  • Fasted vs. fed conditions (high-fat meals delay Tmax by 2–3 hours).
  • LC-MS/MS quantification of SAMe-DT and metabolites (e.g., methylthioadenosine) in plasma .

Q. What methodological approaches validate SAMe-DT’s role in epigenetic regulation via histone/DNA methylation?

SAMe-DT serves as a methyl donor for DNMTs and HMTs . Key assays include:

  • LC-HRMS to track <sup>13</sup>C-methyl incorporation into DNA/histones in HepG2 cells.
  • ChIP-seq post-SAMe-DT treatment (1–5 mM for 48 hours) to map H3K4me3/H3K27me3 changes .
  • CRISPR knockouts of MAT1A to isolate SAMe-DT-specific effects .

Q. How can researchers address stability-related data contradictions in long-term SAMe-DT studies?

The disulfate tosylate salt (patented in WO 2016/092193 ) improves stability over other salts. Mitigate degradation by:

  • Lyophilizing stock solutions with cryoprotectants (trehalose or mannitol).
  • Validating purity monthly via HPLC-UV (260 nm; retention time 6.8 ± 0.2 min) .
  • Reporting batch-specific degradation rates (e.g., <5% over 6 months at -80°C) .

Q. How to reconcile contradictory data on SAMe-DT’s hepatoprotective vs. cytotoxic effects?

Hepatoprotection (e.g., glutathione synthesis ) occurs at 0.1–1 mM , while cytotoxicity (via homocysteine accumulation ) emerges at >5 mM . Use:

  • Dose-response matrices in primary hepatocytes with N-acetylcysteine co-treatment.
  • Telomere stability assays (qPCR for telomere length) to differentiate pro-survival vs. stress-induced apoptosis .

Methodological Considerations Table

ParameterRecommendationEvidence Source
CYP Modulation Use rat liver microsomes + LC-MS/MS
Epigenetic Assays 1–5 mM SAMe-DT for 48 hours in vitro
Bioavailability Enteric-coated tablets; crossover trials
Stability Monitoring Monthly HPLC-UV validation

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